
1,7-Bis(2-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Bis(2-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione, commonly known as curcumin, is a natural lipophilic polyphenol derived from the rhizome of the turmeric plant (Curcuma longa). It is known for its bright yellow color and has been used for centuries in traditional medicine, culinary applications, and as a dye. Curcumin exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Curcumin can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetylacetone with two equivalents of vanillin in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture at elevated temperatures .
Industrial Production Methods
Industrial production of curcumin involves the extraction of turmeric rhizomes. The rhizomes are dried, powdered, and subjected to solvent extraction using solvents like ethanol or acetone. The extract is then purified through crystallization or chromatography to obtain curcumin in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Curcumin undergoes various chemical reactions, including:
Oxidation: Curcumin can be oxidized to form curcumin oxide and other degradation products.
Reduction: Reduction of curcumin can yield tetrahydrocurcumin.
Substitution: Curcumin can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Curcumin oxide
Reduction: Tetrahydrocurcumin
Substitution: Various substituted curcumin derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a natural dye.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Used as a natural food coloring agent and preservative
Mecanismo De Acción
Curcumin exerts its effects through multiple molecular targets and pathways. It modulates various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. Curcumin interacts with proteins, enzymes, and transcription factors, leading to the regulation of gene expression and inhibition of inflammatory mediators. Its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .
Comparación Con Compuestos Similares
Curcumin belongs to the class of curcuminoids, which also includes demethoxycurcumin and bisdemethoxycurcumin. These compounds share similar structures but differ in the number of methoxy groups. Curcumin is unique due to its higher bioactivity and broader range of pharmacological effects compared to its analogs .
Similar Compounds
Demethoxycurcumin: Lacks one methoxy group compared to curcumin.
Bisdemethoxycurcumin: Lacks two methoxy groups compared to curcumin.
Cyclocurcumin: A recently discovered curcuminoid with a cyclic structure.
Propiedades
Número CAS |
189181-20-2 |
|---|---|
Fórmula molecular |
C21H20O6 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
1,7-bis(2-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C21H20O6/c1-26-18-7-3-5-14(20(18)24)9-11-16(22)13-17(23)12-10-15-6-4-8-19(27-2)21(15)25/h3-12,24-25H,13H2,1-2H3 |
Clave InChI |
XSINTMXTKYIGKV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1O)C=CC(=O)CC(=O)C=CC2=C(C(=CC=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


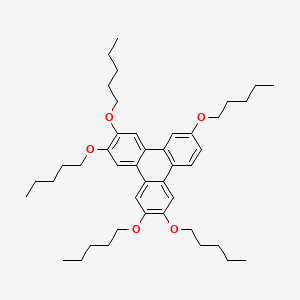
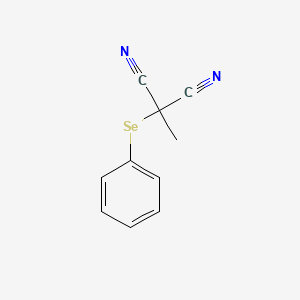
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
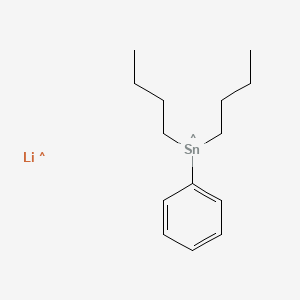

![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
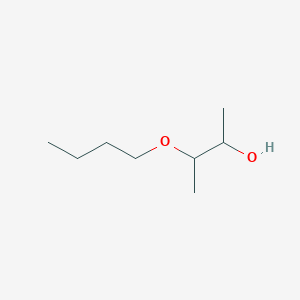
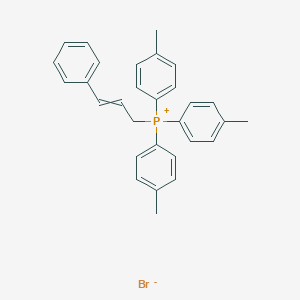
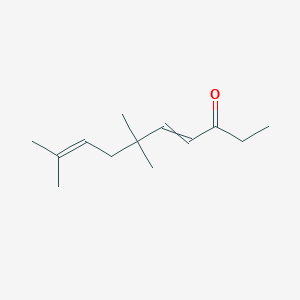
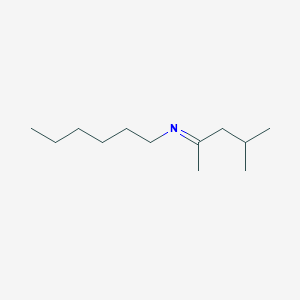
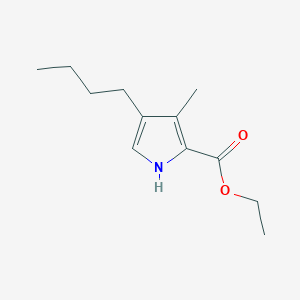
![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)
